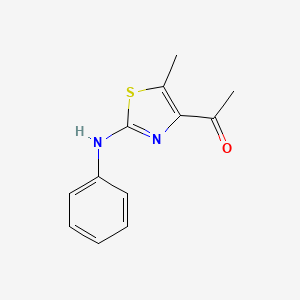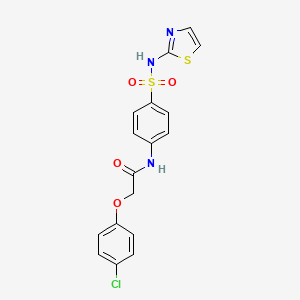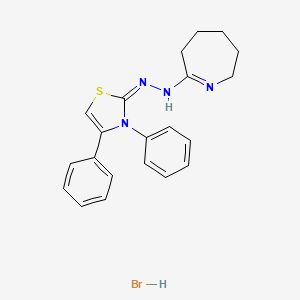
N-(4-methoxy-2-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)butanamide is an organic compound with the molecular formula C11H14N2O4 It is characterized by the presence of a butanamide group attached to a 4-methoxy-2-nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-nitrophenyl)butanamide typically involves the reaction of 4-methoxy-2-nitroaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-methoxy-2-nitroaniline attacks the carbonyl carbon of butanoyl chloride, forming the desired amide product.
Reaction Scheme:: 4-methoxy-2-nitroaniline+butanoyl chloride→this compound
Reaction Conditions::- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Base: Pyridine or triethylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions:
- Reduction::
- N-(4-methoxy-2-nitrophenyl)butanamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
- Substitution::
- The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).
- Reduction::
- Reagents: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride, hydrochloric acid
- Conditions: Room temperature to 50°C, atmospheric pressure for hydrogenation
- Substitution::
- Reagents: Boron tribromide (BBr3)
- Conditions: Anhydrous conditions, low temperature (0°C to -78°C)
- Reduction::
- N-(4-amino-2-methoxyphenyl)butanamide
- Substitution::
- N-(4-hydroxy-2-nitrophenyl)butanamide (after demethylation)
科学的研究の応用
N-(4-methoxy-2-nitrophenyl)butanamide has several applications in scientific research:
- Chemistry::
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
- Biology::
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
- Medicine::
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
- Industry::
- Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(4-methoxy-2-nitrophenyl)butanamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological targets.
類似化合物との比較
N-(4-methoxy-2-nitrophenyl)butanamide can be compared with other similar compounds such as:
- N-(4-nitrophenyl)butanamide::
- Lacks the methoxy group, which may affect its reactivity and solubility.
- N-(4-methoxyphenyl)butanamide::
- Lacks the nitro group, which significantly alters its chemical properties and potential applications.
- N-(4-amino-2-methoxyphenyl)butanamide::
- The amino group makes it more reactive towards electrophiles and capable of forming hydrogen bonds.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis
特性
CAS番号 |
301228-36-4 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
N-(4-methoxy-2-nitrophenyl)butanamide |
InChI |
InChI=1S/C11H14N2O4/c1-3-4-11(14)12-9-6-5-8(17-2)7-10(9)13(15)16/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChIキー |
DPBOMJANGMJHMR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)



![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11995328.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)

![6-Amino-3-ethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995350.png)

